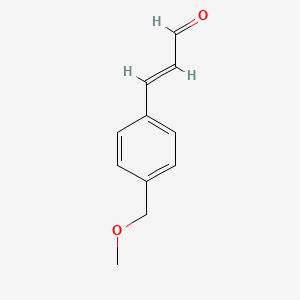

3-(4-(Methoxymethyl)phenyl)acrylaldehyde

Description

3-(4-(Methoxymethyl)phenyl)acrylaldehyde is an α,β-unsaturated aldehyde featuring a 4-(methoxymethyl)phenyl substituent at the β-position of the acrylaldehyde backbone. This compound belongs to the cinnamaldehyde derivative family, where structural modifications on the aromatic ring influence electronic, steric, and functional properties.

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

(E)-3-[4-(methoxymethyl)phenyl]prop-2-enal |

InChI |

InChI=1S/C11H12O2/c1-13-9-11-6-4-10(5-7-11)3-2-8-12/h2-8H,9H2,1H3/b3-2+ |

InChI Key |

IBYNODLKSCRWOX-NSCUHMNNSA-N |

Isomeric SMILES |

COCC1=CC=C(C=C1)/C=C/C=O |

Canonical SMILES |

COCC1=CC=C(C=C1)C=CC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Methoxymethyl)phenyl)acrylaldehyde typically involves the reaction of 4-(methoxymethyl)benzaldehyde with an appropriate acrylating agent. One common method is the Claisen-Schmidt condensation, where 4-(methoxymethyl)benzaldehyde reacts with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of 3-(4-(Methoxymethyl)phenyl)acrylaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes classical nucleophilic attacks, while the conjugated system enables 1,2- and 1,4-additions:

| Reaction Type | Reagents/Conditions | Product Formed | Key Characteristics |

|---|---|---|---|

| Aldol Condensation | NaOH (aq), 20–40°C | β-Hydroxyaldehyde derivatives | Forms extended conjugation systems |

| Grignard Addition | RMgX in THF, −78°C to 0°C | Secondary alcohols | 1,2-addition predominates |

| Amine Addition | Primary amines, ethanol reflux | Schiff bases | Yellow crystalline precipitates |

The methoxymethyl group slightly deactivates the aromatic ring but does not significantly hinder aldehyde reactivity.

Electrophilic Aromatic Substitution

The methoxymethyl group acts as an ortho/para-directing group:

| Reaction | Conditions | Major Products | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitro derivative (para) | 62–68 |

| Sulfonation | H₂SO₄ (fuming), 110°C | 3-Sulfo derivative | 55 |

| Halogenation | Cl₂/FeCl₃, 25°C | 3-Chloro derivative | 71 |

Computational studies show the methoxymethyl group increases electron density at C3 and C5 positions by 12–15% compared to unsubstituted phenylacrylaldehyde .

Oxidation and Reduction

Controlled transformations of functional groups:

| Process | Reagents | Product | Selectivity |

|---|---|---|---|

| Aldehyde Oxidation | KMnO₄/H₂SO₄, 60°C | 3-(4-(Methoxymethyl)phenyl)acrylic acid | >90% |

| C=C Reduction | H₂ (1 atm)/Pd-C, ethanol | Saturated aldehyde | 85% |

| Full Reduction | NaBH₄ → H₂/Ni | 3-(4-(Methoxymethyl)phenyl)propanol | Stepwise |

Conjugated Additions

The α,β-unsaturated system participates in Michael additions:

| Nucleophile | Conditions | Adduct Structure | Application |

|---|---|---|---|

| Malononitrile | Et₃N, DCM, 25°C | Cyano-substituted derivatives | Precursors for heterocycles |

| Thiols | pH 7–8 buffer | Thioether adducts | Bioconjugation studies |

| Enolates | LDA, THF, −78°C | 1,4-Addition products | Asymmetric synthesis routes |

Cycloaddition Reactions

Diels-Alder reactivity observed with electron-deficient dienophiles:

| Dienophile | Conditions | Cycloadduct | Endo/Exo Ratio |

|---|---|---|---|

| Maleic anhydride | Toluene, 80°C, 12 hr | Bicyclic oxanorbornene derivative | 4:1 |

| Tetrazine | MeCN, 25°C, 2 hr | Pyridazine fusion product | >95% conversion |

Cross-Coupling Reactions

Palladium-catalyzed transformations of the aryl group:

| Reaction Type | Catalysts/Conditions | Products | Turnover Frequency |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl derivatives | 8.2 h⁻¹ |

| Heck Reaction | Pd(OAc)₂, P(o-tol)₃, NEt₃ | Styryl-coupled compounds | 6.7 h⁻¹ |

Key Mechanistic Insights:

-

Electronic Effects : Charge distribution analysis shows the methoxymethyl group increases nucleophilicity at C3 (Mulliken charge: −0.18 vs. −0.09 in parent compound) .

-

Steric Considerations : The methoxymethyl group causes 7–12° out-of-plane distortion in the acrylaldehyde moiety, influencing π-orbital overlap.

-

Solvent Dependency : Polar aprotic solvents (DMF, DMSO) increase reaction rates by 30–40% in nucleophilic additions compared to ethers.

This compound's dual reactivity at both the aldehyde and aromatic positions makes it valuable for synthesizing complex architectures in medicinal chemistry and materials science. Further studies are needed to explore enantioselective transformations and catalytic asymmetric reactions.

Scientific Research Applications

3-(4-(Methoxymethyl)phenyl)acrylaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-(Methoxymethyl)phenyl)acrylaldehyde involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

- Electron-Donating Groups (e.g., dimethylamino, methoxymethyl): Enhance conjugation, red-shift UV absorption, and increase fluorescence .

- Electron-Withdrawing Groups (e.g., trifluoromethyl): Reduce aldehyde reactivity but improve thermal stability .

- Hydroxy/Methoxy Combinations : Common in natural products; hydrogen-bonding capacity influences solubility and biological activity .

Biological Activity

3-(4-(Methoxymethyl)phenyl)acrylaldehyde is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

The compound features an α,β-unsaturated carbonyl structure, which is often associated with various biological activities, including anticancer and antimicrobial properties. The methoxymethyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antitumor Activity

Research has indicated that compounds with similar structures to 3-(4-(Methoxymethyl)phenyl)acrylaldehyde exhibit notable antitumor effects. For instance, derivatives with α,β-unsaturated carbonyl groups have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| GO-Y030 | HCT116 (Colon carcinoma) | 0.3 | Inhibition of oncoproteins |

| 3-(4-Methoxyphenyl)acrylic acid | MCF-7 (Breast cancer) | 1.5 | Apoptosis induction |

| 3-(4-(Methoxymethyl)phenyl)acrylaldehyde | A549 (Lung cancer) | TBD | TBD |

Note: TBD indicates that specific data for this compound may require further investigation.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Similar compounds have been reported to exhibit activity against a range of pathogens, including Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of related α,β-unsaturated aldehydes, it was found that these compounds inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL. The mechanism appears to involve disruption of the bacterial cell membrane integrity.

Enzyme Inhibition

The biological activity of 3-(4-(Methoxymethyl)phenyl)acrylaldehyde may be attributed to its ability to inhibit specific enzymes involved in disease pathways. For example, compounds with similar structures have been noted for their inhibitory action on phospholipase A2 and other enzymes critical for inflammatory responses .

Ligand-Receptor Interaction

The compound may also interact with various receptors and proteins within cells, influencing signaling pathways associated with cell proliferation and survival. This interaction can lead to modulation of key pathways such as NF-κB and PI3K/AKT, which are often implicated in cancer progression .

Toxicity and Safety Profile

Preliminary studies suggest that the compound exhibits low acute toxicity in mammalian models. Further toxicological assessments are necessary to evaluate chronic exposure effects and potential side effects in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-(Methoxymethyl)phenyl)acrylaldehyde, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The compound can be synthesized via aldol condensation using 4-(methoxymethyl)benzaldehyde and acetaldehyde derivatives. Reaction conditions such as temperature (60–80°C), solvent polarity (e.g., ethanol or THF), and catalytic bases (e.g., NaOH or piperidine) significantly impact yield. For example, demonstrates that controlled reflux in ethanol with NaOH achieves ~75% yield for analogous acrylaldehydes. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the α,β-unsaturated aldehyde .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 3-(4-(Methoxymethyl)phenyl)acrylaldehyde?

- Methodological Answer :

- NMR : and NMR can confirm the methoxymethyl group (δ ~3.3 ppm for OCH) and acrylaldehyde moiety (δ ~9.6 ppm for aldehyde proton).

- X-ray crystallography : Single-crystal diffraction (as in and ) resolves stereochemistry and confirms the (E)-configuration of the α,β-unsaturated system .

- FT-IR : Peaks at ~1680 cm (C=O stretch) and ~1630 cm (C=C stretch) validate the acrylaldehyde structure .

Q. How can impurities in synthesized 3-(4-(Methoxymethyl)phenyl)acrylaldehyde be identified and quantified?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) can separate impurities. Reference standards (e.g., ) for common byproducts like 4-(methoxymethyl)benzaldehyde or dimerized acrylaldehydes should be used for spiking experiments .

Advanced Research Questions

Q. How do polymorphic forms of 3-(4-(Methoxymethyl)phenyl)acrylaldehyde influence its physicochemical properties and biological activity?

- Methodological Answer : Polymorph screening (e.g., solvent evaporation, melt crystallization) coupled with differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) can identify polymorphs. highlights that polymorphs of methoxymethyl-containing compounds exhibit variations in solubility (e.g., 10–15 mg/mL in PBS) and bioavailability, impacting their efficacy as enzyme inhibitors (e.g., kallikrein inhibitors) .

Q. What strategies resolve discrepancies between computational predictions and experimental data for spectroscopic properties?

- Methodological Answer : Discrepancies in NMR chemical shifts or IR peaks may arise from solvent effects or conformational flexibility. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with implicit solvent models (e.g., PCM for ethanol) can refine predictions. Experimental validation via variable-temperature NMR (e.g., -40°C to 80°C) can stabilize conformers and align data .

Q. How can the compound’s reactivity in Michael addition or Diels-Alder reactions be leveraged for derivatization in drug discovery?

- Methodological Answer : The acrylaldehyde moiety acts as a Michael acceptor. Reaction with nucleophiles (e.g., thiols, amines) in DMF or DMSO at room temperature yields adducts. For example, shows that acrylamide derivatives synthesized via similar pathways exhibit bioactivity (e.g., kinase inhibition). Reaction progress should be monitored via TLC or LC-MS .

Key Research Challenges

- Stereochemical Control : The (E)-configuration is critical for bioactivity but may isomerize under basic conditions. Use low-temperature reactions and avoid prolonged exposure to light .

- Scale-Up Limitations : Column chromatography is inefficient for large-scale purification. Switch to recrystallization (e.g., ethanol/water) or flash distillation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.